molecular formula C19H26N2O3 B5698494 1-(1,3-benzodioxol-5-ylmethyl)-4-(cyclohexylcarbonyl)piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-(cyclohexylcarbonyl)piperazine

Cat. No. B5698494
M. Wt: 330.4 g/mol
InChI Key: LYHYUIYDIWJOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-(1,3-Benzodioxol-5-ylmethyl)-4-(cyclohexylcarbonyl)piperazine often involves multistep synthetic routes. These routes may include nucleophilic substitution reactions, reductions, and cyclization steps to build the piperazine core and attach the necessary functional groups (Lv et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds typically features a piperazine ring linked to various functional groups, such as benzodioxolyl and cyclohexylcarbonyl moieties. These structures have been characterized using techniques like X-ray crystallography, which reveals their conformation and the presence of intermolecular interactions, such as hydrogen bonds, that can influence their physical and chemical properties (Mahesha et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. Piperazine derivatives are often used in medicinal chemistry due to their wide range of biological activities .

Future Directions

Future research on this compound could involve exploring its potential uses in medicinal chemistry, given the known biological activity of many piperazine derivatives .

properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-cyclohexylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c22-19(16-4-2-1-3-5-16)21-10-8-20(9-11-21)13-15-6-7-17-18(12-15)24-14-23-17/h6-7,12,16H,1-5,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHYUIYDIWJOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](cyclohexyl)methanone

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